4-Pyrimidinamine, 5-methyl-2-(methylthio)-
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Overview
Description
5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position, a methylsulfanyl group at the 2-position, and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with methylthiolate anion, followed by amination at the 4-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: Various nucleophiles under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones
Substitution: N-substituted pyrimidines
Scientific Research Applications
5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-5-chloropyrimidine
- 5-Methyl-2-(methylsulfanyl)pyrimidin-4-ol
- 2-Methylsulfanyl-5-bromopyrimidine
Uniqueness
5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and an amine group on the pyrimidine ring makes it a versatile compound for various applications.
Properties
CAS No. |
54308-64-4 |
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Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9) |
InChI Key |
GSAVMWCLXXJBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N)SC |
Origin of Product |
United States |
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